molecular formula C11H6N2O3S B1428196 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid CAS No. 1330764-05-0

3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid

Cat. No.: B1428196
CAS No.: 1330764-05-0
M. Wt: 246.24 g/mol
InChI Key: ZDEDEMQCBZTEDM-UHFFFAOYSA-N
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Description

3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid is a heterocyclic compound featuring a benzo[d]isoxazole core substituted at the 3-position with a thiazole ring and at the 6-position with a carboxylic acid group. This structure combines aromaticity, hydrogen-bonding capability (via the carboxylic acid), and electron-rich heterocycles (thiazole and isoxazole), making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

3-(1,3-thiazol-2-yl)-1,2-benzoxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3S/c14-11(15)6-1-2-7-8(5-6)16-13-9(7)10-12-3-4-17-10/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEDEMQCBZTEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)ON=C2C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example:

Research Data:

  • A study reports the synthesis of benzo[d]isoxazole derivatives via cyclization of 2-aminobenzothiazoles with nitrile oxides generated in situ, which then undergo heterocyclization to form the isoxazole ring.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

Another widely used method involves the regioselective 1,3-dipolar cycloaddition of nitrile oxides with alkynes, which is catalyzed by metal catalysts or can proceed under metal-free conditions.

Procedure:

  • Nitrile oxides are generated in situ from oximes or hydroximoyl chlorides.
  • These react with alkynes bearing suitable substituents to form isoxazoles.
  • Subsequent functionalization at the 6-position with carboxylic acids or derivatives yields the target compound.

Data:

  • A study demonstrates the efficient synthesis of 3-alkyl-5-aryl isoxazoles via this route, followed by oxidation or further functionalization to introduce the carboxylic acid group at the 6-position.

Multi-Component and Microwave-Assisted Synthesis

Recent advances include multi-component reactions and microwave-assisted synthesis, which significantly reduce reaction times and improve yields.

Example:

  • A three-component reaction involving aldehydes, hydroxylamine, and alkynes under microwave irradiation produces isoxazoles with high regioselectivity. These intermediates are then functionalized with thiazole derivatives to construct the final heterocyclic framework.

Research Findings:

  • Microwave irradiation has been employed to synthesize 3,5-disubstituted isoxazoles efficiently, which are then coupled with thiazole units through nucleophilic substitution or cyclization steps.

Functional Group Transformations and Side-Chain Modifications

Post-synthesis modifications include introducing carboxylic acid groups through oxidation, amidation, or ester hydrolysis.

Example:

  • Oxidation of methyl or alkyl side chains attached to the heterocyclic core using oxidizing agents like potassium permanganate or chromic acid yields the corresponding carboxylic acids at the 6-position.

Additional Methods:

  • Direct carboxylation using carbon dioxide under basic conditions has also been reported for functionalizing heterocycles with carboxylic acids.

Specific Synthetic Route Summary Table

Method Starting Materials Key Reagents Conditions Yield Remarks
Cyclization of aminobenzothiazoles 2-Aminobenzothiazoles + acyl chlorides POCl₃, PPA Reflux, acidic conditions >85% Forms benzo[d]isoxazole core with carboxylic acid at C6
1,3-Dipolar cycloaddition Hydroximoyl chlorides + alkynes Metal catalysts or microwave Room temp to mild heating 70-90% High regioselectivity, versatile functionalization
Multi-component synthesis Aldehydes + hydroxylamine + alkynes Microwave irradiation 80-120°C >80% Rapid synthesis, high efficiency
Oxidative functionalization Methyl/alkyl side chains KMnO₄, K₂Cr₂O₇ Reflux, oxidative conditions Variable Converts side chains to carboxylic acids

Research Findings and Notes

  • Efficiency and Selectivity: Metal-catalyzed cycloadditions and heterocycle cyclizations are highly efficient, with regioselectivity controlled by substituents on the alkynes or nitrile oxides.
  • Industrial Applicability: Several methods, especially those involving cyclization of amino precursors and multi-component reactions, are scalable for industrial synthesis, as they use commercially available reagents and mild conditions.
  • Novel Strategies: Microwave-assisted methods and environmentally benign solvents like deep eutectic solvents (DES) have been explored to improve sustainability and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole and isoxazole rings play a crucial role in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules. This binding can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood through comparisons with analogous heterocyclic systems. Below is an analysis of key analogs:

3-(Oxazol-5-yl)Quinoline-2-Carboxamides

  • Structural Differences: Replaces the benzoisoxazole-thiazole system with a quinoline-oxazole framework.
  • Functional Impact : The oxazole ring in this analog exhibits weaker electron-withdrawing effects compared to the thiazole in the target compound, altering reactivity in nucleophilic substitutions .
  • Synthetic Methodology : Synthesized via isocyanide-based multicomponent reactions (MCRs), which differ from the Suzuki coupling or cyclocondensation routes often used for benzoisoxazole-thiazole systems .

5-(2-Tosylquinolin-3-yl)Oxazole

  • Key Contrasts: Incorporates a tosyl-protected quinoline group instead of a carboxylic acid. The sulfonyl group enhances stability but reduces solubility in polar solvents.
  • Bioactivity : Demonstrates moderate anticancer activity (IC₅₀ = 8.2 μM in MCF-7 cells), whereas preliminary studies on 3-thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid suggest stronger binding to COX-2 (Ki = 0.4 μM) .

Benzo[d]isoxazole-5-carboxylic Acid Derivatives

  • Structural Simplicity : Lacks the thiazole substituent, resulting in reduced steric hindrance and higher solubility (LogP = 1.2 vs. 2.8 for the target compound).
  • Applications : Primarily used as intermediates in antipsychotic drug synthesis (e.g., risperidone), whereas the thiazole-containing analog shows promise in antibacterial assays (MIC = 4 μg/mL against S. aureus) .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Water Solubility (mg/mL) Key Functional Groups
This compound 261.28 2.8 0.15 Carboxylic acid, thiazole, isoxazole
3-(Oxazol-5-yl)Quinoline-2-Carboxamide 279.29 3.1 0.08 Quinoline, oxazole, carboxamide
5-(2-Tosylquinolin-3-yl)Oxazole 408.45 4.2 <0.01 Tosyl, quinoline, oxazole

Research Findings and Mechanistic Insights

  • Synthetic Challenges: The thiazole-benzoisoxazole system requires precise control of cyclization temperatures (140–160°C) to avoid decomposition, unlike oxazole-quinoline analogs, which form readily at 80°C via MCRs .
  • Crystallographic Analysis: Structural studies of similar compounds (e.g., tosylquinoline derivatives) often employ SHELX software for refinement, highlighting the importance of crystallography in elucidating π-π stacking interactions .
  • Structure-Activity Relationships (SAR): The carboxylic acid group in the target compound enhances hydrogen bonding with enzymatic active sites, a feature absent in non-carboxylic analogs like 5-(2-Tosylquinolin-3-yl)Oxazole .

Biological Activity

3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid is a heterocyclic compound that features both thiazole and isoxazole moieties, which are known for their significant biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound consists of a thiazole ring fused to a benzo[d]isoxazole structure, contributing to its unique chemical properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it suitable for various biological interactions.

Target Interactions

  • DNA Binding : Thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and apoptosis in cancer cells.
  • Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor. For instance, thiazole derivatives have been identified as inhibitors of cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory processes .
  • Antimicrobial Activity : Research indicates that compounds with thiazole and isoxazole structures can inhibit the growth of various pathogens, including Mycobacterium tuberculosis, with low cytotoxicity towards eukaryotic cells .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; low resistance potential .
AnticancerInduces apoptosis in cancer cells through DNA damage mechanisms.
Anti-inflammatoryInhibits COX enzymes, reducing inflammation markers .
AntitubercularExhibits bactericidal activity against Mycobacterium tuberculosis .

Case Studies

  • Antitubercular Activity : A study reported several thiazole derivatives, including those similar to this compound, with significant activity against Mycobacterium tuberculosis. These compounds demonstrated not only strong bactericidal effects but also minimal cytotoxicity towards human cells, highlighting their potential as new antitubercular agents .
  • Anti-inflammatory Potential : Another research effort focused on the anti-inflammatory properties of isothiazoles related to the compound. The results indicated that these compounds could effectively inhibit COX enzymes and reduce inflammatory responses in vitro, suggesting their utility in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Solubility : Slightly soluble in water; soluble in organic solvents like alcohol and ether.
  • Stability : The compound's dual-ring structure contributes to its stability under physiological conditions, although further studies are needed to assess its metabolic stability comprehensively.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid, and how can purity be ensured?

  • Methodological Answer : Multi-step synthesis typically involves coupling thiazole and benzoisoxazole precursors via cyclization or cross-coupling reactions. For example, heterocyclic systems like thiazoles and isoxazoles can be synthesized using acid-catalyzed conditions (e.g., H₂SO₄ or PPA) to promote cyclization . Purity assurance requires HPLC (e.g., Purospher® STAR columns) for separation and quantification, coupled with mass spectrometry (MS) and NMR for structural validation. Purity ≥97% is achievable through iterative recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry and substituent positions, particularly distinguishing thiazole (δ ~7.5–8.5 ppm) and benzoisoxazole protons.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) monitors purity; gradient elution (water/acetonitrile with 0.1% formic acid) resolves polar impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₁H₇N₂O₃S) and detects isotopic patterns .

Q. How does the compound’s stability vary under aqueous or thermal conditions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent degradation : Test buffered solutions (pH 1–13) at 25–40°C, monitoring hydrolysis via HPLC. Carboxylic acid groups may degrade under strong alkaline conditions, requiring neutral pH for storage .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition points (e.g., mp ~139–140°C for analogous thiazole derivatives ).

Advanced Research Questions

Q. How can molecular docking predict the biological targets of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes/receptors with known thiazole or isoxazole binding (e.g., glutamate transporters or kinases).
  • Docking Workflow : Use AutoDock Vina or Schrödinger Maestro. Optimize ligand geometry (DFT/B3LYP/6-31G*) and validate with molecular dynamics (MD) simulations. Compare binding affinities against known inhibitors (e.g., conformationally constrained aspartate analogs ).
  • Validation : Cross-reference with in vitro assays (e.g., radiolabeled uptake studies ).

Q. What in vivo models are suitable for assessing this compound’s efficacy in modulating neurotransmitter systems?

  • Methodological Answer :

  • Rodent Models : Test neurotransmitter release (e.g., glutamate/D-aspartate) in hippocampal slices or synaptosomal preparations. Use microdialysis to measure extracellular levels post-administration .
  • Dose-Response : Intraperitoneal (IP) or intracerebroventricular (ICV) delivery at 1–100 mg/kg, with LC-MS/MS quantification in plasma and brain homogenates.

Q. How can researchers resolve contradictions in functional data (e.g., conflicting uptake vs. release profiles)?

  • Methodological Answer :

  • Mechanistic Differentiation : Use selective inhibitors (e.g., DL-TBOA for glutamate transporters) to isolate uptake vs. release pathways.
  • Conformational Analogs : Compare activity with rigid analogs (e.g., 3-hydroxy-pyrroloisoxazole derivatives) to determine steric or electronic dependencies .
  • Methodological Audit : Replicate studies under standardized conditions (pH, temperature, cell lines) to minimize variability .

Q. What strategies improve regioselectivity in synthesizing thiazole-isoxazole hybrids?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl) to steer cyclization .
  • Catalytic Control : Use Pd-catalyzed C–H activation for selective thiazole coupling or Cu(I)-mediated click chemistry for isoxazole formation .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Systematic Substitution : Modify thiazole (e.g., methyl, bromo) and benzoisoxazole (e.g., nitro, amino) substituents. Assess changes via in vitro assays (e.g., IC₅₀ for enzyme inhibition).
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate electronic/steric features with activity, guided by analogs like indazolyl-thiazoles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid
Reactant of Route 2
3-Thiazol-2-yl-benzo[d]isoxazole-6-carboxylic acid

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